An In-depth Technical Guide to the Synthesis and Characterization of Hydroxymethylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxymethylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxymethylboronic acid, a valuable building block in organic chemistry and medicinal drug development. The document details established synthetic protocols, purification techniques, and in-depth characterization data, presented for practical application in a research and development setting.
Synthesis of Hydroxymethylboronic Acid
The most efficient and commonly cited route for synthesizing hydroxymethylboronic acid involves the aqueous solvolysis of dialkyl (halomethyl)boronates.[1] This method avoids the formation of problematic isomers that can occur in other synthetic pathways.[1] A key intermediate in modern asymmetric synthesis is the pinanediol ester of hydroxymethylboronic acid, which can be readily prepared from the acid.[1][2]
Primary Synthetic Pathway: Hydrolysis of a Halomethylboronate Ester
The synthesis begins with the hydrolysis of a readily available starting material, such as diisopropyl (bromomethyl)boronate. This reaction proceeds to form (hydroxymethyl)boronic acid, which exists in aqueous solution and can be used directly for subsequent steps or isolated.[1][2] The acid is often found in equilibrium with its cyclic dimeric ester, 2,5-dihydroxy-1,4,2,5-dioxadiborinane.[1]
Caption: Synthesis of Pinanediol (hydroxymethyl)boronate.
Detailed Experimental Protocols
Protocol 1: Synthesis of (Hydroxymethyl)boronic Acid (Aqueous Solution) [1][2]
-
Starting Material: Diisopropyl (bromomethyl)boronate.
-
Hydrolysis: The diisopropyl (bromomethyl)boronate is subjected to aqueous solvolysis. This is typically achieved by mixing the boronate with water.
-
Reaction Conditions: The hydrolysis proceeds efficiently, yielding an acidic aqueous solution of (hydroxymethyl)boronic acid (10) and its cyclic dimer (11).[1]
-
Isolation (Optional): For many applications, the resulting aqueous solution can be used directly. If isolation is required, the solution must be neutralized with a basic ion-exchange resin, followed by the evaporation of a large volume of water.[1] However, this is often unnecessary if the goal is to prepare a derivative like the pinanediol ester.[1]
Protocol 2: Synthesis of Pinanediol (hydroxymethyl)boronate (12) [1]
-
Preparation of Acid Solution: Generate the acidic aqueous solution of (hydroxymethyl)boronic acid (10) as described in Protocol 1.
-
Extraction: Extract the acidic aqueous solution with (-)-pinanediol dissolved in a suitable organic solvent (e.g., diethyl ether). This step selectively transfers the boronic acid into the organic phase by forming the pinanediol ester.
-
Workup: The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is obtained in high yield.[1] While recrystallization can lead to significant loss, NMR data indicate the initial product is often pure enough for subsequent synthetic steps.[1]
Purification Strategies for Boronic Acids
Purifying boronic acids can be challenging due to their propensity to form anhydrous trimers (boroxines) and their amphiphilic nature.[3]
-
Recrystallization: For some aryl boronic acids, recrystallization from hot water or ethanol can be an effective method.[3]
-
Acid/Base Extraction: A general method involves dissolving the crude boronic acid in an aqueous base to form the boronate salt, washing with an organic solvent (like diethyl ether or ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[3][4]
-
Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form stable, crystalline adducts that precipitate from solvents like ether. The free boronic acid can be recovered by treating the adduct with acid.[3]
-
Sorbitol Extraction: This technique leverages the strong binding of boronic acids to diols. The boronic acid can be selectively pulled into an aqueous layer containing sorbitol, leaving organic-soluble impurities behind.[3]
Characterization of Hydroxymethylboronic Acid and Derivatives
Comprehensive characterization is essential to confirm the structure, purity, and stability of hydroxymethylboronic acid and its esters. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to probe the chemical environment of ¹H, ¹³C, and ¹¹B nuclei, providing definitive structural information.
Stability Studies: NMR has been used to examine the stability of (hydroxymethyl)boronic acid (10) and its pinanediol ester (12).[1][2]
-
Acidic Conditions: Both compounds are stable in acidic D₂O, even when heated for an hour.[1][2]
-
Basic Conditions: At room temperature in basic solutions, the compounds are stable for several days. However, upon heating at 90-98°C for a few hours, they degrade to methanol and borate.[1][2]
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Notes |
| (Hydroxymethyl)boronic acid | ¹¹B | D₂O | 19.5 | Consistent with boric acid, suggesting hydrolysis under some conditions.[5] |
| Diadenosine borate | ¹¹B | D₂O | 7.0, 11.8 | Illustrates typical shifts for tetrahedral borate esters.[5] |
| Phenylboronic Acid | ¹H | Not Specified | 7.33-7.99 | Aromatic protons.[6] |
| 4-(Hydroxymethyl)phenylboronic acid | ¹H | Not Specified | ~4.6 (s, 2H, -CH₂-), ~7.4 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H) | Data from a related compound. The -CH₂- signal is characteristic. |
| 4-(Hydroxymethyl)phenylboronic acid | ¹³C | Not Specified | ~64 (-CH₂-), ~127-135 (Ar-C) | Data from a related compound. |
Note: Specific NMR data for the parent hydroxymethylboronic acid is sparse in the literature; data from related structures is provided for reference.
Caption: General workflow for sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[7]
Experimental Protocol: Sample Preparation (FTIR)
-
Sample Form: Solid samples can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent.
-
Solvent Choice: If a solvent is used, it must be transparent in the IR region of interest. Perchlorinated solvents like chloroform or carbon tetrachloride are common choices.[7]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 600 cm⁻¹.[8]
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl (Boronic Acid) | O-H stretch | 3200 - 3600 | Broad, Strong |
| Hydroxyl (Alcohol) | O-H stretch | 3200 - 3600 | Broad, Strong |
| Alkane C-H | sp³ C-H stretch | 2850 - 2950 | Medium to Strong |
| Boron-Oxygen | B-O stretch | ~1350 | Strong |
| Carbon-Oxygen | C-O stretch | 1000 - 1250 | Strong |
Changes in the B-O stretching band can confirm the formation of boronate esters when reacting the boronic acid with diols.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity and purity. Due to the nature of boronic acids, specialized techniques are often required.
Challenges: Analysis of boronic acids by MS can be complicated by the formation of boroxines (anhydrous trimers), solvent adducts, and dimer ions in the ion source.[11][12]
Experimental Protocol: UPLC-MS/MS for Boronic Acid Analysis [11][13]
-
System: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is highly effective.
-
Column: A reverse-phase column, such as an Acquity BEH C18, is typically used for separation.[11]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer like 10 mM ammonium acetate or 0.1% ammonia in water.[11][13]
-
Ionization: Electrospray ionization (ESI) in negative mode is often more sensitive for boronic acids and is used to generate the [M-H]⁻ ion.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for high sensitivity and selectivity, which is critical for quantifying trace levels of boronic acids, especially as potential genotoxic impurities in pharmaceutical ingredients.[13] This method can achieve limits of quantification (LOQ) in the range of 0.005 to 0.05 ng/mL.
| Compound | Ionization Mode | Observed Ion | m/z (Calculated) |
| Hydroxymethylboronic acid (C₁H₅BO₃) | ESI (-) | [M-H]⁻ | 59.02 |
| ESI (+) | [M+H]⁺ | 61.03 | |
| 4-(Hydroxymethyl)phenylboronic acid (C₇H₉BO₃) | ESI (-) | [M-H]⁻ | 151.06 |
| ESI (+) | [M+H]⁺ | 153.07 |
Molecular weights calculated based on most abundant isotopes.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
